molecular formula C12H27NO2 B1330326 Diisopropylaminoacetaldehyde diethyl acetal CAS No. 6626-38-6

Diisopropylaminoacetaldehyde diethyl acetal

Cat. No.: B1330326
CAS No.: 6626-38-6
M. Wt: 217.35 g/mol
InChI Key: KQSXCKWLUITYIK-UHFFFAOYSA-N
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Description

Diisopropylaminoacetaldehyde diethyl acetal ( 6626-38-6) is a specialty chemical with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is characterized by a density of approximately 0.877 g/cm³ and a boiling point of 258.5°C at 760 mmHg . The compound has a flash point of 65.1°C and a refractive index of 1.435 . This diethyl acetal serves as a crucial synthetic intermediate and protected aldehyde precursor in organic and medicinal chemistry research. The acetal group masks a reactive aldehyde functionality, making the compound stable to basic conditions and allowing for various transformations to be carried out elsewhere on the molecule. The diisopropylamino group lends significant steric bulk and basicity, making this reagent valuable for the synthesis of more complex amines and nitrogen-containing heterocycles, which are common structural motifs in pharmaceuticals and agrochemicals. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO2/c1-7-14-12(15-8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSXCKWLUITYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(C(C)C)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289214
Record name n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-38-6
Record name NSC59859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of diisopropylamine with acetaldehyde diethyl acetal under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Diisopropylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .

Scientific Research Applications

Diisopropylaminoacetaldehyde diethyl acetal is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of diisopropylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. It can act as a precursor in synthetic pathways, facilitating the formation of desired products through various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • Diethylaminoacetaldehyde diethyl acetal
  • Dimethylaminoacetaldehyde diethyl acetal
  • Dipropylaminoacetaldehyde diethyl acetal

Comparison: Diisopropylaminoacetaldehyde diethyl acetal is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its diisopropylamino group provides steric hindrance, influencing its behavior in chemical reactions and making it suitable for specific applications.

Biological Activity

Diisopropylaminoacetaldehyde diethyl acetal is a compound that has garnered interest in various fields, including medicinal chemistry and synthetic biology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.

This compound is characterized by its structural formula and physicochemical properties. Below is a summary of its key specifications:

PropertyValue
CAS Number 462-95-3
Molecular Formula C₇H₁₅N O₂
Molar Mass 143.20 g/mol
Boiling Point 88 °C (1013 hPa)
Density 0.83 g/cm³ (20 °C)
Flash Point -5 °C
Solubility 91 g/L in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate neurotransmitter systems, particularly those related to acetylcholine and other amines. This modulation can influence several physiological processes, including cognition and mood regulation.

Toxicological Profile

The toxicological data for this compound suggest that it has a relatively high LD50 value, indicating low acute toxicity:

  • LD50 (oral) : 3536 mg/kg in rats
  • LD50 (dermal) : >16600 mg/kg in rats

These values suggest that while the compound can be harmful at high doses, it is relatively safe under controlled conditions.

Case Studies and Research Findings

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry indicated that derivatives of diisopropylaminoacetaldehyde exhibited neuroprotective properties in vitro. The study highlighted the compound's potential in treating neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.
  • Antimicrobial Activity : Research conducted by a team at the University of California demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Anti-inflammatory Properties : A recent investigation published in Phytotherapy Research explored the anti-inflammatory effects of this compound. The study found that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityLD50 (oral)
DiisopropylaminoacetaldehydeNeuroprotective, antimicrobial3536 mg/kg
AcetaldehydeNeurotoxic130 mg/kg
Diethyl acetalMild sedative effects>5000 mg/kg

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing diisopropylaminoacetaldehyde diethyl acetal in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-retardant lab coats, to prevent skin/eye contact . Store in sealed containers under inert gas (e.g., nitrogen) in cool (<25°C), dry, and ventilated areas to minimize peroxide formation . Avoid proximity to strong oxidizers (e.g., peroxides) or bases, as these may trigger hazardous reactions . Conduct regular inspections for container integrity and peroxide formation using iodometric titration .

Q. Which physicochemical properties of this compound are most relevant to experimental design?

  • Key Properties :

  • Boiling Point : ~124–126°C (requires controlled distillation setups) .
  • Flammability : Highly flammable liquid (NFPA rating: 3); use spark-free equipment and grounding to prevent electrostatic discharge .
  • Solubility : Limited water solubility (use polar aprotic solvents like THF or DCM for reactions) .
  • Stability : Degrades under UV light or moisture; store in amber glass with desiccants .

Q. How should researchers mitigate risks of peroxide formation during long-term storage?

  • Protocol : Add stabilizers (e.g., BHT at 0.1% w/w) and test for peroxides quarterly using test strips or iodometric methods . Label containers with dates of opening and testing. Dispose of samples showing >10 ppm peroxides via controlled neutralization .

Advanced Research Questions

Q. What advanced analytical techniques are recommended to assess purity and degradation products of this compound?

  • Methodology :

  • Purity Analysis : Use GC-MS with a DB-5 column (30 m × 0.25 mm ID) and helium carrier gas (1.2 mL/min) for quantification .
  • Degradation Products : Employ HPLC-UV (C18 column, 70:30 acetonitrile/water) to detect aldehydes or carboxylic acids formed via hydrolysis .
  • Structural Confirmation : NMR (¹H and ¹³C) to identify acetal group integrity; FT-IR for carbonyl (C=O) band monitoring (~1720 cm⁻¹) .

Q. How can conflicting data on biodegradation (44–50% in 28 days) and aquatic toxicity be reconciled?

  • Analysis : The OECD 310 biodegradation test indicates moderate aerobic degradation, but aquatic toxicity (e.g., LC50 for Daphnia magna <10 mg/L) suggests residual metabolites may persist. To resolve contradictions:

  • Conduct prolonged ecotoxicity assays (e.g., 60-day chronic exposure) to assess metabolite impacts.
  • Use high-resolution mass spectrometry (HRMS) to identify toxic intermediates .

Q. What mechanistic pathways explain its reactivity with strong oxidizers or bases?

  • Reaction Mechanisms :

  • Oxidizers : The acetal group undergoes oxidative cleavage with KMnO₄ or CrO₃, yielding carboxylic acids and CO₂ .
  • Bases : Strong bases (e.g., NaOH) hydrolyze the acetal to aldehydes and ethanol, releasing heat and requiring controlled addition rates .
    • Experimental Design : Monitor exothermic reactions using in-situ IR spectroscopy and calorimetry to optimize reagent stoichiometry .

Q. How can researchers address discrepancies in stability data under varying storage conditions?

  • Approach :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling .
  • Compare degradation kinetics via Arrhenius modeling to predict shelf life under standard conditions .
  • Validate findings against peer-reviewed datasets for structurally similar acetals (e.g., cis-6-nonen-1-al dimethyl acetal) .

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